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Compound of Interest

Compound Name:
4-isopropyl-N-(4-

methylbenzyl)benzamide

Cat. No.: B263662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This technical guide provides a comprehensive overview of the chemical and physical

properties of 4-isopropyl-N-(4-methylbenzyl)benzamide, a substituted N-benzylbenzamide.

While specific experimental data for this compound is not extensively available in public

databases, this document extrapolates its likely characteristics based on established chemical

principles and data from structurally analogous compounds. N-benzylbenzamide derivatives

are a class of compounds with significant interest in medicinal chemistry due to their diverse

biological activities, including potential as tubulin polymerization inhibitors for anticancer

applications and as modulators of various enzymes and receptors. This guide offers a

foundational resource for researchers interested in the synthesis, characterization, and

potential applications of this specific derivative.

Molecular Properties and Data
The molecular structure of 4-isopropyl-N-(4-methylbenzyl)benzamide consists of a central

benzamide core with an isopropyl group at the 4-position of the benzoyl ring and a 4-

methylbenzyl group attached to the amide nitrogen. Based on this structure, the following

molecular properties have been calculated.
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Property Value Notes

Molecular Formula C₁₈H₂₁NO
Derived from the chemical

structure.

Molecular Weight 267.37 g/mol

Calculated based on the

molecular formula and

standard atomic weights.

Monoisotopic Mass 267.162314 Da

The exact mass of the

molecule with the most

abundant isotopes.

Predicted LogP 4.2 - 4.8

LogP (partition coefficient) is a

measure of lipophilicity, which

influences pharmacokinetic

properties like absorption and

distribution. This value is

estimated based on the

structure and suggests good

membrane permeability.

Predicted Solubility
Low in water, soluble in

organic solvents

Like most benzamide

derivatives with significant

hydrocarbon content, it is

expected to have low aqueous

solubility but should be soluble

in solvents like methanol,

ethanol, dichloromethane, and

dimethyl sulfoxide. The

solubility of a similar

compound, 4-chloro-N-

isopropyl-benzamide, is noted

to be limited in water but better

in polar and nonpolar organic

solvents[1].

Predicted pKa Amide N-H: ~17-18

The amide proton is generally

not acidic under physiological

conditions.
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Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and

characterization of 4-isopropyl-N-(4-methylbenzyl)benzamide. These are based on standard

and widely published methods for amide synthesis and characterization.

Synthesis: Amide Coupling of 4-isopropylbenzoic Acid
and 4-methylbenzylamine
A common and effective method for synthesizing N-substituted benzamides is the coupling of a

carboxylic acid with an amine using a coupling agent.

Reaction Scheme:

Materials:

4-isopropylbenzoic acid

4-methylbenzylamine

Coupling agent (e.g., HATU, HBTU, or EDC with HOBt)

Anhydrous, aprotic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or

Tetrahydrofuran (THF))

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

Reagents for workup and purification (e.g., 1 M HCl, saturated NaHCO₃ solution, brine,

anhydrous MgSO₄ or Na₂SO₄, and solvents for chromatography).

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-

isopropylbenzoic acid (1.0 equivalent) in the chosen anhydrous solvent.

Add the amine base (e.g., DIPEA, 2.0-3.0 equivalents).
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Add the coupling agent (e.g., HATU, 1.1-1.2 equivalents) to the solution and stir for 5-10

minutes to activate the carboxylic acid.

Add 4-methylbenzylamine (1.0-1.1 equivalents) to the reaction mixture.

Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or

DCM.

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-isopropyl-N-
(4-methylbenzyl)benzamide.

Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃

or DMSO-d₆). Expected signals would include:

A doublet and a septet in the aliphatic region for the isopropyl group.

A singlet for the methyl group on the benzyl ring.

A doublet for the benzylic methylene protons, which may show coupling to the amide N-H

proton.

A series of doublets or multiplets in the aromatic region for the protons on the two benzene

rings.
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A broad singlet or triplet for the amide N-H proton. The chemical shifts of N-H protons in

substituted benzamides are sensitive to substituent effects[2][3].

¹³C NMR: A decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in

the molecule. Expected signals include those for the aliphatic carbons of the isopropyl and

methyl groups, the benzylic methylene carbon, the aromatic carbons, and the carbonyl

carbon (typically in the 165-175 ppm range).

3.2.2. Mass Spectrometry (MS)

Technique: Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry can

be used.

Expected Molecular Ion: For ESI in positive mode, the protonated molecule [M+H]⁺ at m/z

268.17 would be expected. In EI, the molecular ion peak [M]⁺ at m/z 267.16 would be

observed.

Fragmentation Pattern: Common fragmentation patterns for N-benzylbenzamides involve

cleavage of the benzylic C-N bond and the amide C-N bond. Expected fragments would

include the 4-isopropylbenzoyl cation and the 4-methylbenzyl cation or related fragments.

The fragmentation of protonated benzylamines has been studied and can involve complex

rearrangements[4]. The benzoyl cation is a common stable fragment in the mass spectra of

benzamides[5].

3.2.3. Infrared (IR) Spectroscopy

Prepare a sample as a thin film, a KBr pellet, or in a suitable solvent.

Expected Absorptions:

N-H Stretch: A characteristic peak for the secondary amide N-H stretch is expected in the

range of 3370-3170 cm⁻¹[6].

C=O Stretch (Amide I band): A strong absorption for the carbonyl group should appear in

the region of 1680-1630 cm⁻¹[7].

N-H Bend (Amide II band): An intense band is expected next to the C=O stretch[6].
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C-H Stretches: Aromatic and aliphatic C-H stretching vibrations will be observed around

3000 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching absorptions will appear in the 1600-1450

cm⁻¹ region.

Potential Biological Activity and Signaling Pathway
While the specific biological activity of 4-isopropyl-N-(4-methylbenzyl)benzamide has not

been reported, many N-benzylbenzamide derivatives have been investigated for their

therapeutic potential, particularly as anticancer agents that target tubulin polymerization.

Tubulin Polymerization Inhibition Pathway:

Microtubules are essential components of the cytoskeleton, involved in cell division, structure,

and transport. They are dynamic polymers of α- and β-tubulin heterodimers. Compounds that

interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making

them effective anticancer agents. Many N-benzylbenzamide derivatives have been found to

inhibit tubulin polymerization by binding to the colchicine-binding site on β-tubulin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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